molecular formula C20H18N4O4S2 B11425837 6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11425837
M. Wt: 442.5 g/mol
InChI Key: ZFLDEOAETVKYRI-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a methoxyphenyl group, a methyl group, a sulfamoylphenyl group, and an imidazo[2,1-b][1,3]thiazole core, making it a molecule of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core. Subsequent functionalization steps, such as methylation and sulfonation, are carried out to introduce the methoxyphenyl and sulfamoylphenyl groups, respectively .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers advantages such as rapid reaction times, high yields, and reduced formation of side products. This method can be particularly useful for scaling up the production of the compound while maintaining high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(4-Methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in pathogens or cancer cells. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl and sulfamoylphenyl groups enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C20H18N4O4S2

Molecular Weight

442.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H18N4O4S2/c1-12-18(19(25)22-14-5-9-16(10-6-14)30(21,26)27)29-20-23-17(11-24(12)20)13-3-7-15(28-2)8-4-13/h3-11H,1-2H3,(H,22,25)(H2,21,26,27)

InChI Key

ZFLDEOAETVKYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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